2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide
Description
The compound 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide belongs to the thienopyrimidinone-acetamide class, characterized by a fused thiophene-pyrimidinone core modified with sulfanyl-linked acetamide substituents. Its structure includes a 2,3-dimethylphenyl group at position 3 of the thienopyrimidinone ring and a branched N-ethyl-N-(3-methylphenyl)acetamide moiety. This compound is of interest due to its structural complexity, which may influence bioactivity, solubility, and pharmacokinetics. Below, we compare it with structurally related analogs to highlight key differences and trends.
Properties
IUPAC Name |
2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-ethyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-5-27(19-10-6-8-16(2)14-19)22(29)15-32-25-26-20-12-13-31-23(20)24(30)28(25)21-11-7-9-17(3)18(21)4/h6-14H,5,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLJYKFBQWAPHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4C)C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide is a complex organic molecule that exhibits notable biological activities. This article explores its synthesis, structural characteristics, and biological implications, particularly in the context of its potential therapeutic applications.
Key Features
- Thieno[3,2-d]pyrimidine Core : This bicyclic structure is known for its biological activity, particularly in antitumor and antimicrobial properties.
- Sulfanyl Group : The presence of a sulfanyl group enhances interactions with biological targets.
- Dimethyl and Ethyl Substituents : These groups may influence the compound's lipophilicity and bioavailability.
Antitumor Activity
Research indicates that compounds featuring thieno[3,2-d]pyrimidine frameworks demonstrate significant antitumor properties. A study evaluating various derivatives highlighted their ability to inhibit tumor cell proliferation in vitro. The mechanism involves interference with DNA synthesis pathways, particularly through inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide biosynthesis .
Antimicrobial Properties
In vitro studies have shown that similar thieno derivatives possess antimicrobial activity against a range of pathogens. The sulfanyl moiety is believed to contribute to this effect by enhancing the compound's ability to penetrate microbial membranes and disrupt cellular functions .
Structure-Activity Relationship (SAR)
A detailed analysis of SAR has been conducted on related compounds to optimize their biological efficacy. Modifications in substituents around the thieno[3,2-d]pyrimidine core have led to enhanced potency against cancer cells while reducing toxicity profiles. For instance, variations in the methyl groups' position significantly affect the compound's binding affinity to target enzymes involved in nucleotide metabolism .
Case Study 1: In Vitro Antitumor Efficacy
A recent study assessed the antitumor efficacy of this compound against various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutics. The compound induced apoptosis via activation of caspase pathways, suggesting a potential for development as a novel anticancer agent.
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial activity was tested against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of traditional antibiotics, indicating its potential as a new antimicrobial agent.
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity :
- Research indicates that compounds containing thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit tumor cell proliferation by targeting specific pathways involved in cell cycle regulation and apoptosis .
- A study highlighted the synthesis of thieno[3,2-d]pyrimidines as potential antimitotic agents, demonstrating their ability to inhibit cancer cell growth effectively .
- Antimicrobial Properties :
- Fungicidal Applications :
Agricultural Applications
The potential use of this compound in agriculture primarily revolves around its fungicidal properties. The ability to inhibit fungal growth can be beneficial in crop protection strategies, especially against resistant strains of fungi that affect agricultural productivity.
Synthesis and Mechanism of Action
The synthesis of 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions starting from simpler precursors. Key steps include:
- Formation of the thienopyrimidine core.
- Introduction of the sulfanyl group.
- Alkylation with ethyl and methyl groups to achieve the final structure.
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors that play critical roles in cellular processes . This interaction may modulate enzymatic activity or receptor signaling pathways, leading to the desired therapeutic effects.
Case Studies
- Antitumor Activity Study : A recent study focused on evaluating the anticancer effects of thieno[3,2-d]pyrimidine derivatives showed promising results in inhibiting tumor growth in xenograft models .
- Fungicidal Efficacy Trials : Field trials have been conducted to assess the effectiveness of compounds similar to 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide against common agricultural fungal pathogens .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes structural analogs and their substituents, molecular formulas, and notable properties:
Key Observations:
Core Modifications: The target compound’s thieno[3,2-d]pyrimidinone core differs from ’s simpler pyrimidinone structure, which lacks the fused thiophene ring. This difference may reduce aromatic π-stacking interactions in . Substituents at position 3 of the thienopyrimidinone vary widely: bulky 2,3-dimethylphenyl (target), benzyl ( ), ethyl ( ), and phenyl ( ). These groups influence steric bulk and electronic properties.
Acetamide Substituents: The target compound’s branched N-ethyl-N-(3-methylphenyl) group is unique among analogs, which typically feature mono-substituted aryl/alkyl groups (e.g., 4-nitrophenyl in ). This branching may enhance metabolic stability but reduce solubility. Electron-withdrawing groups (e.g., nitro in , dichloro in ) could increase reactivity or binding affinity compared to electron-donating groups (e.g., methoxy in ).
reports a predicted pKa of 12.77, indicating strong basicity, which may influence solubility and membrane permeability.
Bioactivity and Pharmacological Potential
- Limited bioactivity data are available for these compounds. However: emphasizes the importance of structural characterization for plant-derived biomolecules, suggesting similar rigor is needed for synthetic analogs. The dichlorophenyl group in may confer antimicrobial activity, as halogens are common in bioactive molecules.
Hydrogen Bonding and Crystallography
- underscores the role of hydrogen bonding in crystal packing. The target compound’s sulfanyl and acetamide groups may form intermolecular H-bonds, influencing solubility and crystallinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
